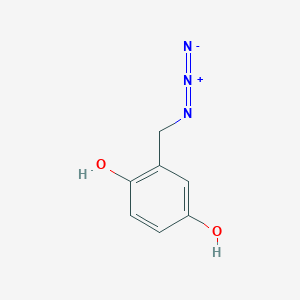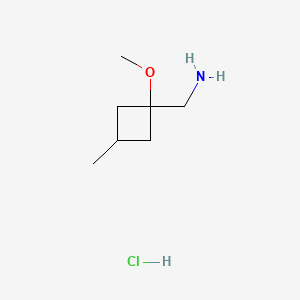
1-(1-Methoxy-3-methylcyclobutyl)methanaminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Methoxy-3-methylcyclobutyl)methanaminehydrochloride is a chemical compound with the molecular formula C6H14ClN. It is known for its unique structure, which includes a methoxy group and a methyl group attached to a cyclobutyl ring. This compound is primarily used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
The synthesis of 1-(1-Methoxy-3-methylcyclobutyl)methanaminehydrochloride involves several steps. One common method includes the reaction of 1-methylcyclobutylmethanamine with methanol in the presence of hydrochloric acid. The reaction conditions typically involve an inert atmosphere and room temperature to ensure the stability of the compound .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity. The use of advanced techniques such as chromatography and crystallization is common to purify the final product .
Chemical Reactions Analysis
1-(1-Methoxy-3-methylcyclobutyl)methanaminehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation include corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
Scientific Research Applications
1-(1-Methoxy-3-methylcyclobutyl)methanaminehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(1-Methoxy-3-methylcyclobutyl)methanaminehydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
1-(1-Methoxy-3-methylcyclobutyl)methanaminehydrochloride can be compared with other similar compounds, such as:
1-(1-Methoxymethyl)cyclopentylmethanamine hydrochloride: This compound has a similar structure but with a cyclopentyl ring instead of a cyclobutyl ring.
3-Methoxy-3-methyl-1-butanol: Although structurally different, this compound shares the methoxy and methyl groups, making it useful for comparative studies in chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
2803862-59-9 |
|---|---|
Molecular Formula |
C7H16ClNO |
Molecular Weight |
165.66 g/mol |
IUPAC Name |
(1-methoxy-3-methylcyclobutyl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c1-6-3-7(4-6,5-8)9-2;/h6H,3-5,8H2,1-2H3;1H |
InChI Key |
SCJZEPFZAZJJBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C1)(CN)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Benzo[b]thiophen-3-yl)-2,2-dimethylpropanoic acid](/img/structure/B15320721.png)
methanone](/img/structure/B15320730.png)
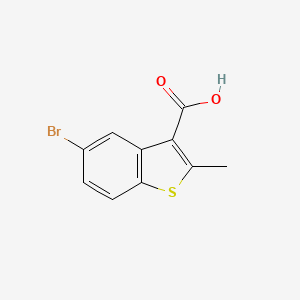
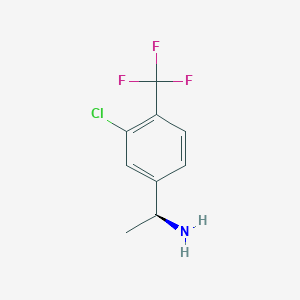

![1-[(3-Methoxy-2-methylphenyl)methyl]piperazine](/img/structure/B15320752.png)
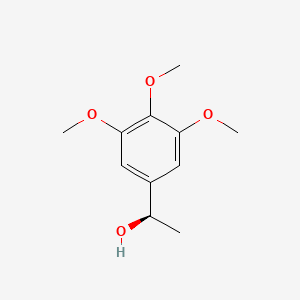
![2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B15320759.png)
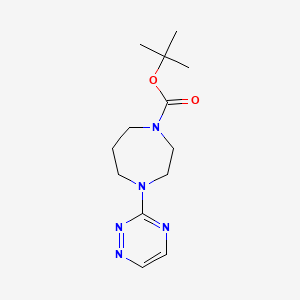
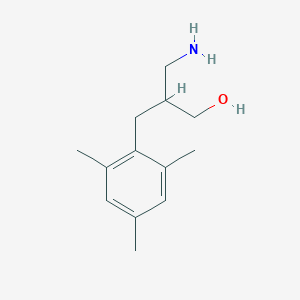
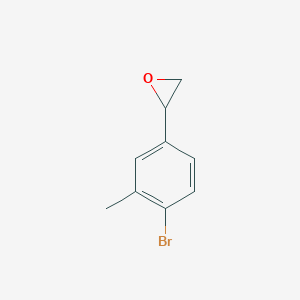
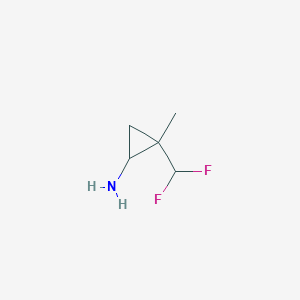
![methyl 4-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]benzoate](/img/structure/B15320809.png)
